molecular formula C8H14ClNO2 B6610549 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride CAS No. 2866318-02-5

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

Cat. No.: B6610549
CAS No.: 2866318-02-5
M. Wt: 191.65 g/mol
InChI Key: DGVLOARFFXMTIM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom in its fused ring system. Its core structure comprises a seven-membered bicyclo[3.2.1]octane scaffold with a carboxylic acid group at position 2 and a hydrochloride salt for enhanced solubility and stability. Key derivatives include:

  • Ecgonine hydrochloride (CAS 481-37-8): A hydrolyzed metabolite of cocaine, characterized by a hydroxyl group at position 3 and a carboxylic acid at position 2 .
  • Cocaine hydrochloride (CAS 53-21-4): Contains a benzoyloxy group at position 3 and a methyl ester at position 2, conferring potent stimulant activity .

The compound’s bioactivity is influenced by stereochemistry (e.g., exo vs. endo configurations) and substituents, which modulate interactions with biological targets such as neurotransmitter transporters .

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-2-1-5(3-6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLOARFFXMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale chemical synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ecgonine hydrochloride 481-37-8 C₉H₁₅NO₃·HCl 221.68 3-hydroxy, 2-carboxylic acid Hygroscopic solid; CNS metabolite
Cocaine hydrochloride 53-21-4 C₁₇H₂₁NO₄·HCl 339.80 3-benzoyloxy, 2-methyl ester Stimulant; controlled substance
RTI-113-d5 141807-57-0 C₂₁H₁₈D₅Cl₂NO₂ 397.35 3-(4-chlorophenyl), phenyl ester Dopamine reuptake inhibitor
Quinuclidine-3-carboxylic acid HCl 6238-34-2 C₈H₁₃NO₂·HCl 203.66 [2.2.2] bicyclo system, 3-carboxylic acid Cholinergic activity modulator
Key Observations:
  • Substituent Effects : Cocaine’s benzoyloxy and methyl ester groups enhance lipophilicity and receptor binding affinity compared to Ecgonine’s polar hydroxyl and carboxylic acid groups .
  • Bicyclic Variations : Quinuclidine derivatives (bicyclo[2.2.2]) exhibit distinct conformational rigidity, altering pharmacokinetic profiles .

Pharmacological Activities

  • Ecgonine Hydrochloride : Lacks psychoactivity due to the absence of ester groups but serves as a precursor in cocaine metabolism .
  • Cocaine Hydrochloride: Inhibits monoamine transporters (DAT, SERT), leading to CNS stimulation .
  • RTI-113-d5 : A deuterated analog with enhanced metabolic stability, used in neuropharmacology research .
  • OSU-6162 Hydrochloride (CAS N/A): Modulates σ1 receptors, reducing cocaine self-administration in preclinical models .

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